2-(4-(Bromometil)fenil)piridina

Descripción general

Descripción

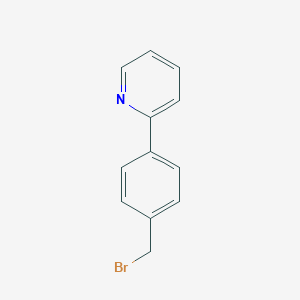

2-(4-Bromomethylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a pyridine ring substituted with a bromomethylphenyl group, making it a versatile intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

2-(4-Bromomethylphenyl)pyridine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with various proteins or enzymes in the cell.

Mode of Action

Bromomethyl groups are known to be reactive and can undergo various chemical reactions, such as nucleophilic substitution . This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially react with nucleophilic sites on its target molecules, leading to changes in their structure and function.

Biochemical Pathways

Bromomethyl compounds are often used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.

Result of Action

Given its use in proteomics research , it may be involved in the modification of proteins, potentially leading to changes in their function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromomethylphenyl)pyridine involves the reaction of 4-bromomethylbenzaldehyde with pyridine under specific conditions . The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent unwanted side reactions. Another method involves the use of hydrobromic acid and a suitable solvent to facilitate the bromination of the methyl group .

Industrial Production Methods

Industrial production of 2-(4-Bromomethylphenyl)pyridine often employs large-scale bromination reactions using hydrobromic acid and other brominating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and solvent choice .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromomethylphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and amines.

Oxidation Products: Oxidation typically yields carboxylic acids or aldehydes.

Reduction Products: Reduction can yield alcohols or alkanes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chloromethyl)phenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.

2-(4-Methyl)phenyl)pyridine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

2-(4-Nitromethyl)phenyl)pyridine: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness

2-(4-Bromomethylphenyl)pyridine is unique due to its bromomethyl group, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .

Actividad Biológica

2-(4-Bromomethylphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. Its structure allows for various interactions within biological systems, making it a candidate for further research in drug development and therapeutic applications.

- IUPAC Name : 2-(4-Bromomethylphenyl)pyridine

- CAS Number : 257907-04-3

- Molecular Formula : C12H12BrN

- Molecular Weight : 246.14 g/mol

Biological Activity Overview

Research indicates that 2-(4-Bromomethylphenyl)pyridine exhibits diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

A study focusing on similar pyridine derivatives suggests that compounds with structural similarities to 2-(4-Bromomethylphenyl)pyridine may act as dual inhibitors of c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. For instance, related compounds demonstrated IC50 values indicating effective inhibition of these targets, suggesting that 2-(4-Bromomethylphenyl)pyridine could possess similar properties .

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific protein kinases. Inhibitors of protein kinases are crucial in regulating various cellular processes, including those involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine core can significantly enhance inhibitory potency against targeted kinases .

Case Study 1: Structural Modifications and Activity

A systematic study on the structural modifications of pyridine derivatives highlighted that introducing bromine at the 4-position can enhance binding affinity to target proteins due to increased hydrophobic interactions. This modification was shown to improve the efficacy of similar compounds in inhibiting cancer cell proliferation in vitro.

| Compound | IC50 (c-Met) | IC50 (VEGFR-2) |

|---|---|---|

| Compound A | 0.11 μM | 0.19 μM |

| Compound B | 0.15 μM | 0.25 μM |

| 2-(4-Bromomethylphenyl)pyridine | Pending Further Study | Pending Further Study |

Case Study 2: In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 2-(4-Bromomethylphenyl)pyridine on various cancer cell lines. Preliminary results indicate that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

The biological activity of 2-(4-Bromomethylphenyl)pyridine can be attributed to several mechanisms:

- Inhibition of Growth Factor Signaling : By targeting c-Met and VEGFR-2, the compound may disrupt signaling pathways essential for tumor growth and vascularization.

- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Kinase Activity : The potential to inhibit kinases involved in cell cycle regulation further supports its role as an anticancer agent.

Propiedades

IUPAC Name |

2-[4-(bromomethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQGHNSQXFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948694 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257907-04-3 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(4-(Bromomethyl)phenyl)pyridine in the synthesis of calix[6]arene derivatives?

A1: 2-(4-(Bromomethyl)phenyl)pyridine serves as a key reagent in the synthesis of calix[6]arene derivatives with specific functionalities. The compound reacts with the 1,3,5-trimethylether of the t-Bu-calix[6]arene in the presence of sodium hydride. This reaction leads to the attachment of the 4'-(pyrid-2' '-yl)phenylmethoxy group to the calix[6]arene scaffold. [] This functionalization contributes to the formation of deep cavities within the calix[6]arene structure, as evidenced by the X-ray crystal structure. [] These cavities can potentially encapsulate guest molecules, highlighting the potential of these derivatives in host-guest chemistry and related applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.